Cyclohexanone, 2-(6-phenyl-5-hexynyl)-
Description
Cyclohexanone, 2-(6-phenyl-5-hexynyl)-, is a substituted cyclohexanone derivative featuring a bulky 6-phenyl-5-hexynyl group at the 2-position. This alkyne-containing substituent introduces unique electronic and steric effects, distinguishing it from simpler cyclohexanone derivatives.
Properties
CAS No. |
721971-25-1 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-(6-phenylhex-5-ynyl)cyclohexan-1-one |
InChI |
InChI=1S/C18H22O/c19-18-15-9-8-14-17(18)13-7-2-1-4-10-16-11-5-3-6-12-16/h3,5-6,11-12,17H,1-2,7-9,13-15H2 |
InChI Key |
ZYBNVCLRLDZBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira reaction remains a cornerstone for constructing carbon-carbon triple bonds between sp³-hybridized carbons and terminal alkynes. For 2-(6-phenyl-5-hexynyl)cyclohexanone, this method could involve coupling a brominated or iodinated cyclohexanone derivative with a preformed 5-phenyl-4-pentynyl moiety. For instance, 2-bromocyclohexanone (A ) could react with 1-phenyl-2-pentyne (B ) under Pd(PPh₃)₄/CuI catalysis in the presence of a base like triethylamine (Scheme 1).
Mechanistic Insights : Oxidative addition of Pd⁰ into the C–Br bond of A generates a PdII intermediate, which undergoes transmetallation with the copper-acetylide derived from B . Subsequent reductive elimination yields the coupled product. Challenges include regioselectivity in alkyne insertion and competing Glaser coupling; however, ligand tuning (e.g., bulky phosphines) can mitigate side reactions.
Ruthenium-Mediated Alkyne Transfer
Recent advances in Ru-catalyzed alkyne transfer, as demonstrated in hydroaminomethylation (Scheme 28), suggest that analogous methods could install the hexynyl chain. A Ru–H species generated in situ from Ru₃(CO)₁₂ and syngas (CO/H₂) might facilitate sequential alkyne insertion into a cyclohexanone-derived enolate. This approach would require precise control over hydrometalation steps to avoid over-reduction of the triple bond.
Hydrofunctionalization of Cyclohexenone Precursors
Rhodium-Catalyzed Hydroamination
While hydroamination typically targets amine synthesis, adaptations for ketone formation are feasible. For example, RhI catalysts such as [Rh(cod)Cl]₂ could mediate the anti-Markovnikov addition of a propargylamine to cyclohexenone, followed by oxidation (Scheme 2). The propargylamine intermediate (C ) would undergo Pd/C-mediated hydrogenation to the corresponding amine, which is subsequently oxidized to the ketone via Swern or Dess-Martin conditions.
Substrate Scope : Steric hindrance at the cyclohexanone β-position may limit efficiency, necessitating ligands like Josiphos to enhance turnover.
Copper-Catalyzed Hydrocupration
Asymmetric hydrocupration, exemplified in Scheme 41, offers a route to chiral alkynyl intermediates. A Cu–H species generated from Cu(OAc)₂ and silane could add to a cyclohexenone-derived alkyne, yielding a vinylcopper intermediate. Quenching with an electrophilic phenyl source (e.g., Ph₂Zn) would install the aryl group, with subsequent oxidation furnishing the ketone.
Oxidation of Alcohol Precursors
Secondary Alcohol Oxidation
2-(6-Phenyl-5-hexynyl)cyclohexanol (D ) serves as a direct precursor to the target ketone. Synthesis of D could proceed via Grignard addition: cyclohexanone reacting with a 6-phenyl-5-hexynylmagnesium bromide (E ) under anhydrous conditions. Oxidation of D using Jones reagent (CrO₃/H₂SO₄) or catalytic TEMPO/NaClO₂ would yield the ketone.
Challenges : Grignard reactivity with ketones typically requires protecting groups (e.g., ethylene ketal) to prevent over-addition. Deprotection post-oxidation adds steps but ensures fidelity.
Cyclization and Ring-Forming Approaches
Intramolecular Aldol Condensation
A linear diketone precursor (F ) containing the hexynyl-phenyl chain could undergo base-mediated cyclization (e.g., KOtBu). Steric guidance from the alkyne might favor six-membered ring formation, yielding cyclohexanone after keto-enol tautomerization.
Limitations : Competing five- or seven-membered rings may form, requiring precise substituent positioning.
Asymmetric Synthesis and Resolution
Crystallization-Induced Asymmetric Transformation (CIAT)
If synthetic intermediates (e.g., alcohols or amines) exhibit chirality, the patent-described CIAT method could enrich the desired enantiomer. For instance, a racemic 2-(6-phenyl-5-hexynyl)cyclohexanol could form diastereomeric salts with a chiral amine (e.g., cinchonidine). UV-induced epimerization under crystallization conditions would dynamically resolve the mixture, favoring the less soluble diastereomer.
Efficiency : CIAT achieves near-quantitative enantiomeric excess (ee) by coupling continuous racemization with selective crystallization, avoiding costly chiral catalysts.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | 60–75 | Direct alkyne installation | Requires halogenated precursor |
| Hydrocupration | Cu(OAc)₂/Ph-BPE | 50–65 | Stereochemical control | Multi-step oxidation |
| Grignard Oxidation | Mg, CrO₃ | 70–85 | High yielding | Protection/deprotection steps |
| CIAT Resolution | Chiral amine/UV light | >90 | High ee, no chiral catalyst | Limited to resolvable intermediates |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to the corresponding alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl-hexynyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Cyclohexanone, 2-(6-phenyl-5-hexynyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(6-phenyl-5-hexynyl)- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl-hexynyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Key Structural Features
The 6-phenyl-5-hexynyl group combines a phenyl ring and an alkyne moiety, enabling conjugation and reactivity distinct from other substituents. Below is a structural comparison with similar compounds:
Physicochemical Properties
Volatility and Solubility
The bulky 6-phenyl-5-hexynyl group reduces volatility compared to simpler derivatives. Analogous compounds show the following trends:
Extrapolation for Target Compound :
- Expected higher boiling point (>250°C) due to increased molecular weight and reduced vapor pressure.
- Lower solubility in polar solvents (e.g., water) compared to β-cyclohexanone , but soluble in toluene or dichloromethane.
Reactivity Profile
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